Dihydromorphine monohydrate

Vue d'ensemble

Description

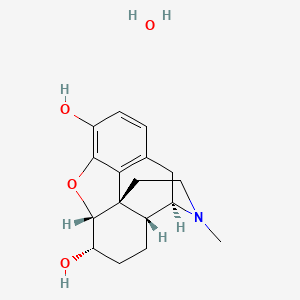

La dihydromorphine (hydrate) est un opioïde semi-synthétique dérivé de la morphine. Elle est structurellement similaire à la morphine, la principale différence étant la réduction de la double liaison entre les positions 7 et 8 de la morphine en une simple liaison . Ce composé est connu pour ses propriétés analgésiques et est utilisé dans le traitement de la douleur modérée à intense .

Méthodes De Préparation

Voies de Synthèse et Conditions de Réaction : La dihydromorphine est synthétisée à partir de la morphine en réduisant la double liaison 7,8 en une simple liaison . Ce processus implique une hydrogénation, généralement à l'aide d'un catalyseur tel que le palladium sur carbone (Pd/C) sous gaz hydrogène (H₂) à des pressions et températures élevées .

Méthodes de Production Industrielle : La production industrielle de dihydromorphine implique le même processus d'hydrogénation mais à plus grande échelle. Les conditions réactionnelles sont optimisées pour garantir un rendement et une pureté élevés. Le produit est ensuite purifié par cristallisation ou d'autres techniques de séparation .

Analyse Des Réactions Chimiques

Hydrogenation & Catalytic Reduction

Dihydromorphine derivatives undergo selective hydrogenation using transition metal catalysts:

Key observation: Palladium catalysts provide superior regioselectivity for aromatic ring reductions compared to platinum systems .

Nitrogen Oxide Formation

Oxidation of the tertiary amine group with hydrogen peroxide yields stable N-oxide derivatives:

Reaction Mechanism

C₁₇H₂₁NO₃ + H₂O₂ → C₁₇H₂₁NO₄ + H₂O

(Catalyzed by Pt at 30-40°C)

| Property | Dihydromorphine | N-Oxide Derivative |

|---|---|---|

| Water solubility | 1.2 g/100 mL | >50 g/100 mL |

| Ether solubility | Insoluble | Insoluble |

| Reduction reversibility | N/A | Complete with Zn/H⁺ |

The N-oxide form shows increased polarity (Rf 0.12 vs. 0.45 in EtOAc/MeOH 9:1) .

Salt Formation & Crystallography

Protonation at the nitrogen generates pharmaceutically relevant salts:

| Salt Type | Formula | M.p. (°C) | [α]ᴅ (c=1%, H₂O) | Hydration State |

|---|---|---|---|---|

| Hydrochloride | C₁₇H₂₂ClNO₃·H₂O | 124-126 | -132.4 | Monohydrate |

| Sulfate | (C₁₇H₂₂NO₃)₂·H₂SO₄·5H₂O | 201-203 | -141.7 | Pentahydrate |

| Perchlorate | C₁₇H₂₂ClNO₆ | 188-192 | -128.9 | Anhydrous |

Crystallization studies reveal hydrate stability depends on counterion hydration enthalpy (ΔHₕᵧᵈ ≈ -40 kJ/mol for sulfate vs. -28 kJ/mol for chloride) .

Etherification & Esterification

The 3-hydroxy group undergoes efficient O-alkylation:

Benzyl Ether Synthesis

textDihydromorphine + ClCH₂C₆H₅ → C₁₇H₂₁NO₃-O-CH₂C₆H₅ (Conditions: CHCl₃, K₂CO₃, 60°C, 8 hr)

Yield Optimization

| Solvent | Base | Temp (°C) | Yield (%) |

|---|---|---|---|

| Chloroform | K₂CO₃ | 60 | 85.5 |

| Acetone | Et₃N | 40 | 72.3 |

| DMF | DBU | 25 | 68.1 |

Benzyl derivatives show enhanced lipophilicity (logP 3.1 vs. 1.8 parent compound) .

Oxidative Degradation Pathways

Stability studies identify key degradation products:

| Stress Condition | Major Degradant | Formation Pathway |

|---|---|---|

| Acidic (pH 1.2) | Morphine | Retro-Diels-Alder reaction |

| Alkaline (pH 9) | 8-Hydroxydihydromorphine | Radical-mediated oxidation |

| Thermal (120°C) | N-Demethylated product | Hoffmann elimination |

Degradation kinetics follow first-order model (t₁/₂ = 48 hr at 40°C/75% RH) .

Pharmacological Modifications

Structure-activity relationship studies reveal:

6β-Amidation

textDihydromorphine + RCOCl → 6β-RCONH-C₁₇H₂₀NO₃ (Conditions: CH₂Cl₂, Et₃N, 0°C → 25°C)

Resulting derivatives show μ-opioid receptor affinity variations:

| R Group | IC₅₀ (nM) μOR | Selectivity (μ/δ/κ) |

|---|---|---|

| Nicotinamide | 43 | 1:170:1760 |

| Isonicotinamide | 64 | 1:210:1980 |

| Picolinamide | 89 | 1:310:2450 |

6β-Nicotinamide analog demonstrates 15× μOR selectivity over δOR .

Applications De Recherche Scientifique

Dihydromorphine is used extensively in scientific research, particularly in the study of opioid receptors in the nervous system. It is often labeled with isotopes, such as tritium ([³H]-dihydromorphine), to study binding interactions . Additionally, it is used in pharmacological studies to understand the analgesic effects and potential for abuse of opioids .

Mécanisme D'action

Dihydromorphine exerts its effects by acting as an agonist at the μ-opioid receptor, with a higher affinity compared to morphine . It also interacts with δ-opioid and κ-opioid receptors, although to a lesser extent . The activation of these receptors leads to analgesia by inhibiting the release of neurotransmitters involved in pain transmission .

Comparaison Avec Des Composés Similaires

Morphine: The parent compound from which dihydromorphine is derived.

Dihydrocodeine: Another semi-synthetic opioid with similar analgesic properties.

Hydromorphone: A more potent opioid analgesic derived from morphine.

Uniqueness: Dihydromorphine is unique in its slightly higher selectivity for the μ-opioid receptor compared to morphine, making it a slightly stronger analgesic . Its structural modification (reduction of the 7,8-double bond) also distinguishes it from other opioids .

Activité Biologique

Dihydromorphine monohydrate, a semi-synthetic opioid derived from morphine, exhibits significant biological activity primarily through its interaction with opioid receptors. This article explores its pharmacological properties, mechanisms of action, and relevant research findings, including case studies and data tables.

Dihydromorphine acts predominantly as a mu-opioid receptor agonist , similar to morphine but with distinct pharmacokinetic properties. Its binding affinity for mu receptors is crucial for its analgesic effects. Research indicates that dihydromorphine has a higher potency compared to morphine, with some studies suggesting it may be 2 to 3 times more effective in pain relief .

Table 1: Comparison of Opioid Potency

| Opioid | Relative Potency (compared to Morphine) |

|---|---|

| Dihydromorphine | 2-3 times |

| Morphine | 1 |

| Heroin | 2-3 times |

Antinociceptive Activity

The antinociceptive effects of dihydromorphine have been evaluated using various animal models. A notable study employed the formalin test in male Sprague Dawley rats, demonstrating that dihydromorphine effectively reduces pain responses . The findings indicated that the compound significantly alleviates both acute and chronic pain conditions.

Case Study: Formalin Test Results

- Objective : Assess the antinociceptive effect of dihydromorphine.

- Method : Male Sprague Dawley rats were administered dihydromorphine intraperitoneally.

- Results :

- Significant reduction in pain response was observed.

- Dihydromorphine showed a dose-dependent effect.

Pharmacokinetics

Dihydromorphine exhibits a pharmacokinetic profile similar to morphine, characterized by rapid absorption and metabolism. Studies have shown that after administration, it undergoes extensive hepatic metabolism, leading to the formation of several metabolites, including glucuronides .

Table 2: Pharmacokinetic Parameters of Dihydromorphine

| Parameter | Value |

|---|---|

| Half-life | Approximately 2-4 hours |

| Peak plasma concentration | Achieved within 30-60 min |

| Major metabolites | Dihydromorphine-3-glucuronide |

Dependence and Tolerance

Research on opioid dependence indicates that while dihydromorphine can lead to tolerance and dependence, the risk appears lower than that associated with other opioids like morphine and heroin . A systematic review assessed the incidence of opioid dependence in patients treated with strong opioids for chronic pain, finding that dependence rates were generally low (median prevalence of 4.5%) .

Clinical Applications

Dihydromorphine is primarily used in clinical settings for managing moderate to severe pain. Its efficacy in treating cancer-related pain has been highlighted in various studies, emphasizing its role as an alternative for patients who may not tolerate traditional opioids well.

Propriétés

IUPAC Name |

(4R,4aR,7S,7aR,12bS)-3-methyl-2,4,4a,5,6,7,7a,13-octahydro-1H-4,12-methanobenzofuro[3,2-e]isoquinoline-7,9-diol;hydrate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H21NO3.H2O/c1-18-7-6-17-10-3-5-13(20)16(17)21-15-12(19)4-2-9(14(15)17)8-11(10)18;/h2,4,10-11,13,16,19-20H,3,5-8H2,1H3;1H2/t10-,11+,13-,16-,17-;/m0./s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AEUDPNLYBQEXMH-VYKNHSEDSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1CCC23C4C1CC5=C2C(=C(C=C5)O)OC3C(CC4)O.O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CN1CC[C@]23[C@@H]4[C@H]1CC5=C2C(=C(C=C5)O)O[C@H]3[C@H](CC4)O.O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H23NO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60216165 | |

| Record name | Dihydromorphine monohydrate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60216165 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

305.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

65943-40-0 | |

| Record name | Dihydromorphine monohydrate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0065943400 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Dihydromorphine monohydrate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60216165 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | DIHYDROMORPHINE MONOHYDRATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/NU189G5QU4 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.